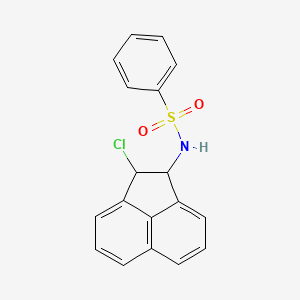

N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S/c19-17-14-10-4-6-12-7-5-11-15(16(12)14)18(17)20-23(21,22)13-8-2-1-3-9-13/h1-11,17-18,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTOJBLHWHAHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide typically involves the reaction of 2-chloro-1,2-dihydroacenaphthylene with benzenesulfonamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the acenaphthylene moiety can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted acenaphthylene derivatives.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include amines.

Scientific Research Applications

N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.

Biological Studies: It is used as a probe to study the interactions of sulfonamides with biological targets.

Mechanism of Action

The mechanism of action of N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial function. It may also interact with enzymes involved in cell cycle regulation, leading to cell cycle arrest and subsequent cell death.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below, focusing on substituent variations and their implications:

Key Observations :

- Piperazine Addition : The piperazine-substituted analog () likely exhibits improved solubility in acidic media due to protonation of the amine group, making it suitable for pharmaceutical formulations.

- Triazine vs. Acenaphthene : Chlorsulfuron’s triazine moiety confers herbicidal activity by targeting plant-specific enzymes, whereas the acenaphthene backbone in the target compound may favor mammalian enzyme interactions.

Physicochemical and Crystallographic Properties

- Melting Point : Chlorinated aromatic compounds typically exhibit higher melting points (>150°C) due to enhanced van der Waals interactions.

- Solubility : The unmodified benzenesulfonamide group suggests moderate aqueous solubility, inferior to piperazine-containing derivatives but superior to highly lipophilic triazine-based compounds like Chlorsulfuron.

- Crystallography : Structural analysis of such compounds often employs SHELX software (e.g., SHELXL for refinement), as evidenced by its widespread use in small-molecule crystallography . ORTEP-III may visualize molecular packing, critical for understanding intermolecular interactions .

Toxicity and Regulatory Considerations

Chlorinated aromatics are frequently subject to regulatory scrutiny. For example:

- Chlorsulfuron is regulated under the TRI (Toxic Release Inventory) due to its environmental persistence .

Research Findings and Gaps

- Synthetic Challenges : Chlorination at the acenaphthene 2-position may complicate regioselectivity during synthesis.

- Biological Activity : While Chlorsulfuron’s mechanism is well-documented, the target compound’s activity remains underexplored. Computational docking studies (using software like AutoDock) could predict enzyme targets.

- Structural Data : Single-crystal X-ray diffraction (SCXRD) data for the target compound is lacking but would clarify conformational preferences.

Biological Activity

N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological properties. Research into its biological activity encompasses various aspects, including antimicrobial effects, anti-inflammatory properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{13}Cl_{2}N_{O}_{2}S. The structure features a chloro-substituted acenaphthylene moiety linked to a benzenesulfonamide group, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 364.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 (estimated) |

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study:

A study conducted on related sulfonamides demonstrated effective inhibition of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, critical for bacterial survival.

Anti-inflammatory Properties

Sulfonamides have also been explored for their anti-inflammatory effects. The compound's structure may contribute to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

Research Findings:

In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Potential

The anticancer activity of sulfonamides has gained attention in recent years. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

A study on related compounds indicated that treatment with a sulfonamide derivative resulted in a 30% reduction in cell viability in breast cancer cell lines (MCF-7) after 48 hours of exposure at a concentration of 100 µM.

Q & A

Q. What computational tools predict pharmacokinetic properties or toxicity?

- Methodological Answer : Use SwissADME for logP, bioavailability radar, and drug-likeness scores. Toxicity endpoints (e.g., Ames test) are predicted via ProTox-II. Molecular dynamics simulations (GROMACS) assess membrane permeability. Validate predictions with in vitro Caco-2 assays or hepatic microsome stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.